4-Amino-3-fluorobenzyl bromide, N-BOC protected
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Overview
Description
4-Amino-3-fluorobenzyl bromide, N-BOC protected, also known as tert-butyl 4-(bromomethyl)-2-fluorophenylcarbamate, is a chemical compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluorobenzyl bromide, N-BOC protected, typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group, followed by bromination of the benzyl position. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of 4-amino-3-fluorobenzylamine is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to form the N-BOC protected intermediate.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluorobenzyl bromide, N-BOC protected, undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: The BOC group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with sodium azide yields 4-Azido-3-fluorobenzylamine, while reaction with potassium thiocyanate yields 4-Thiocyanato-3-fluorobenzylamine.
Deprotection: The major product is 4-Amino-3-fluorobenzyl bromide.
Scientific Research Applications
4-Amino-3-fluorobenzyl bromide, N-BOC protected, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules that can be used in biochemical assays and studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorobenzyl bromide, N-BOC protected, primarily involves its role as an intermediate in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The BOC protecting group stabilizes the amino group during synthesis and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
4-Amino-3-fluorobenzyl bromide, N-BOC protected, can be compared with similar compounds such as:
4-Amino-3-chlorobenzyl bromide, N-BOC protected: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Amino-3-methylbenzyl bromide, N-BOC protected: Similar structure but with a methyl group instead of a fluorine atom.
4-Amino-3-nitrobenzyl bromide, N-BOC protected: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound, lies in the presence of the fluorine atom, which can impart different electronic and steric properties compared to other substituents. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQUYPKRKBDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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